1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea
Description
This urea derivative features a 2-chlorophenyl group linked to a hydroxypropyl chain substituted with a thiophen-3-ylmethyl moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(20,8-11-6-7-21-9-11)10-17-14(19)18-13-5-3-2-4-12(13)16/h2-7,9,20H,8,10H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXOGSSFGOVHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Retrosynthetic Analysis
The compound can be dissected into two primary components:
- 2-Chlorophenyl isocyanate (electrophilic urea precursor).
- 2-Hydroxy-2-[(thiophen-3-yl)methyl]propylamine (nucleophilic amine component).
The urea bond is formed via a nucleophilic addition-elimination reaction between the isocyanate and amine (Figure 1).
Synthesis of 2-Chlorophenyl Isocyanate
Method A: Phosgene-Based Route
- Reagents : 2-Chloroaniline, phosgene (or triphosgene as a safer alternative).
- Conditions : Anhydrous toluene, 60–80°C, under inert atmosphere.
- Mechanism :
$$
\text{2-Chloroaniline} + \text{COCl}_2 \rightarrow \text{2-Chlorophenyl isocyanate} + 2\text{HCl}
$$ - Yield : 85–90% after purification via distillation.
Method B: Carbonyldiimidazole (CDI)-Mediated Route
Synthesis of 2-Hydroxy-2-[(Thiophen-3-yl)Methyl]Propylamine
Step 1: Formation of Thiophen-3-ylmethyl Ketone
- Reagents : Thiophene-3-carbaldehyde, acetone, Grignard reagent (e.g., Mg, THF).
- Reaction :
$$
\text{Thiophene-3-carbaldehyde} + \text{Acetone} \xrightarrow{\text{Grignard}} 2-\text{Hydroxy}-2-[(thiophen-3-yl)methyl]propan-1-ol}
$$ - Yield : 70–75% after recrystallization.
Step 2: Conversion to Amine
- Method A: Gabriel Synthesis
Urea Bond Formation
General Procedure :
- Reagents : 2-Chlorophenyl isocyanate, 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine.
- Solvents : Anhydrous DCM or THF.
- Conditions : 0–5°C, slow addition of isocyanate to amine, followed by stirring at room temperature for 4–6 hours.
- Workup : Precipitation or column chromatography (silica gel, ethyl acetate/hexane).
- Yield : 80–85%.
Optimization and Challenges
Critical Parameters
Common Side Reactions
- Isocyanate Hydrolysis : Mitigated by anhydrous conditions.
- Amine Oxidation : Avoided using inert atmosphere (N₂/Ar).
Analytical Characterization
- ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar–H), 6.95 (s, 1H, Thiophene–H), 5.20 (s, 1H, OH), 3.45 (t, 2H, NH₂).
- IR (KBr) : 3340 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).
- HPLC Purity : ≥98% (C18 column, acetonitrile/water).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Phosgene-Based | 85 | 95 | Industrial |
| CDI-Mediated | 78 | 97 | Lab-scale |
| Reductive Amination | 80 | 96 | Both |
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several urea derivatives and heterocyclic agents:
Key Observations :
- Thiophene Position : The target’s thiophen-3-yl group (vs. BG16145’s thiophen-2-yl ) may alter electronic properties and binding affinity to biological targets .
Pharmacological and Physicochemical Differences
- Antifungal Activity : Compound 8l () demonstrated potent antifungal efficacy (IC₅₀ < 1 µM) due to its triazole and thiadiazole-thio groups, whereas the target compound lacks these heterocycles, possibly reducing its potency .
- Metabolic Stability : The hydroxyl group in the target compound may increase susceptibility to Phase II metabolism (e.g., glucuronidation) compared to Epoxiconazole, which lacks polar groups .
- Lipophilicity : Epoxiconazole’s logP (~3.5) is higher than the target compound’s predicted logP (~2.8), suggesting differences in tissue distribution .
Research Findings and Limitations
- Compound 8l (): Exhibited 98% purity (HPLC) and antifungal activity against Candida albicans (MIC = 0.5 µg/mL), attributed to its dual triazole and thiadiazole-thio pharmacophores .
- BG16145 and BG16147: No explicit activity data are provided, but structural similarity to urea-based antifungals implies possible enzyme inhibition (e.g., lanosterol demethylase) .
- Epoxiconazole : Widely used in agriculture, with resistance mechanisms linked to mutations in CYP51 enzymes, a consideration for designing urea-based analogs .
Limitations :
- Lack of specific pharmacokinetic or toxicity data for the target compound.
- Limited evidence on urea derivatives with thiophen-3-yl groups; most analogs feature thiophen-2-yl or unrelated heterocycles .
Biological Activity
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a synthetic organic compound with notable biological activities. Its unique structure, characterized by a chlorophenyl group, a hydroxypropyl group, and a thiophenylmethyl group, suggests potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₇ClN₂O₂S
- Molecular Weight : 324.8 g/mol
- CAS Number : 2097887-93-7
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. The compound exhibits significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values indicating its potency.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Strong |
| Escherichia coli | 0.0195 | Strong |
| Candida albicans | 0.039 | Moderate |
| Bacillus subtilis | 0.0098 | Moderate |
Research indicates that the presence of halogen substituents in the structure enhances the bioactivity of related compounds, suggesting that similar modifications could improve the effectiveness of this compound against resistant strains .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action : The compound likely interacts with specific molecular targets involved in cellular signaling pathways, inhibiting enzymes critical for cancer cell growth and survival.
Research findings indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Case Studies
Several studies have explored the biological activity of similar compounds, highlighting the importance of structural modifications:
- Study on Urea Derivatives : A comparative analysis of urea derivatives revealed that modifications to the thiophenyl group significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
- Anticancer Research : A study investigating various thiophene-containing compounds found that those with hydroxyl substitutions showed increased cytotoxicity against breast cancer cell lines, suggesting a potential therapeutic role for structurally similar compounds .
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (urea step) | Prevents side reactions |
| Solvent | Anhydrous DCM or THF | Enhances reagent solubility |
| Catalyst | Gold(I) complexes (cyclization) | Improves regioselectivity |
| Reaction Time | 12–24 hours (urea step) | Ensures complete conversion |
Advanced: How can researchers address regioselectivity challenges during the synthesis of the thiophene-methylpropyl subunit?
Methodological Answer :
Regioselectivity in thiophene functionalization is critical. Strategies include:
- Catalyst screening : Gold(I)-catalyzed cyclization (as in ) improves control over thiophene substitution patterns .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., TBS ether) prevents unwanted side reactions during alkylation .
- Computational modeling : DFT calculations predict favorable transition states for specific substitution pathways, guiding experimental design .
Data Contradiction Analysis :
Conflicting reports on thiophene reactivity (e.g., C3 vs. C2 substitution) may arise from solvent polarity differences. For example, polar aprotic solvents (DMF) favor C3 substitution, while nonpolar solvents (toluene) favor C2 . Controlled experiments with varying solvents and catalysts are recommended.
Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?
Q. Methodological Answer :
- NMR : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and thiophene aromaticity (δ ~7.0–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 365.08) .
Q. Methodological Answer :
- Dose-response assays : Test a broad concentration range (nM–μM) to identify false negatives from suboptimal dosing .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to establish structure-activity relationships (SAR) .
- Target validation : Use CRISPR knockouts or competitive binding assays to confirm target specificity .
Case Study :
notes thiophene derivatives may exhibit non-specific binding to cytochrome P450 enzymes. Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to rule out off-target effects .
Basic: What strategies mitigate solubility issues in in vitro assays?
Q. Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic groups .
- Surfactants : Add polysorbate 80 (0.01% w/v) to aqueous media for hydrophobic compounds .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors from urea) using Schrödinger Suite .
Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding constants (KD values) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Q. Methodological Answer :
- Long-term storage : -20°C in amber vials under argon (prevents oxidation of thiophene) .
- Accelerated degradation : Expose to 40°C/75% RH for 14 days; monitor via HPLC for urea bond hydrolysis .
Q. Methodological Answer :
- Prodrug synthesis : Modify the hydroxyl group to esters (e.g., acetyl) for improved oral bioavailability .
- Microsomal stability assays : Use liver microsomes + NADPH to estimate metabolic clearance .
- LogP optimization : Introduce polar substituents (e.g., -OH, -COOH) to reduce LogP from ~3.5 to 2–3 .
Q. PK Parameter Targets :
| Parameter | Target Range | Method |
|---|---|---|
| Half-life (t½) | >4 hours (mice) | IV/PO crossover study |
| Plasma protein binding | <90% | Equilibrium dialysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
